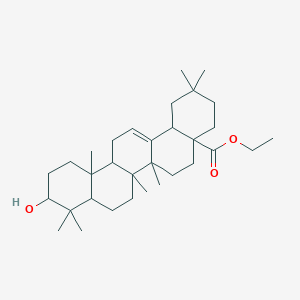
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants, including olive oil, garlic, and certain medicinal herbs. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3beta)-3-hydroxyolean-12-en-28-oate typically involves the esterification of oleanolic acid. One common method is the reaction of oleanolic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of Ethyl (3beta)-3-hydroxyolean-12-en-28-oate involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anti-cancer: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Hepatoprotective: Enhances the antioxidant defense system and reduces oxidative stress in liver cells.
Comparison with Similar Compounds
Ethyl (3beta)-3-hydroxyolean-12-en-28-oate is compared with other similar triterpenoid compounds, such as:
Oleanolic Acid: The parent compound from which this compound is derived. It shares similar bioactive properties but differs in its esterified form.
Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer properties but differs in its molecular structure.
Betulinic Acid: Known for its anti-cancer properties, it has a different mechanism of action compared to this compound.
This compound stands out due to its unique esterified structure, which may enhance its bioavailability and therapeutic efficacy compared to its non-esterified counterparts.
Properties
IUPAC Name |
ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKGRXNQLZCZEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













